N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline
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Description
Scientific Research Applications
Corrosion Inhibition
A thiophene Schiff base similar in structure to N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline has been studied for its potential as a corrosion inhibitor. In research conducted by Daoud et al. (2014), it was found that this compound effectively inhibits corrosion of mild steel in acidic environments. The study utilized weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, demonstrating that the compound adsorbs onto the steel surface following Langmuir’s isotherm. The inhibition efficiency increased with the compound's concentration, showcasing its potential in corrosion protection applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activities
Research by Shaikh and Debebe (2020) explored the antimicrobial properties of N-substituted indole derivatives. Their study synthesized new derivatives and tested them against bacterial strains like Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. They found that one of the compounds showed higher inhibitory activity than the standard drug chloramphenicol, suggesting the potential for these derivatives in antimicrobial applications (Shaikh & Debebe, 2020).
Urease Inhibition
Nazir et al. (2018) conducted a study on indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which structurally relate to this compound. They found these compounds to be potent inhibitors of the urease enzyme, with one compound showing competitive inhibition. This indicates potential therapeutic applications for these molecules in drug design, especially for conditions related to urease activity (Nazir, Abbasi, Aziz‐ur‐Rehman, et al., 2018).
Electroluminescence Application
A study by Vezzu et al. (2010) on tetradentate bis-cyclometalated platinum complexes, including N,N-Di(6-phenylpyridin-2-yl)aniline, revealed their potential in electroluminescence applications. These complexes showed strong luminescence and were successfully used in organic light-emitting diode (OLED) devices, suggesting the usefulness of similar compounds in the field of optoelectronics and OLED technology (Vezzu, Deaton, Jones, et al., 2010).
Electro-Optic Activity
Yang et al. (2014) synthesized chromophores containing bis(N,N-diethyl)aniline, which showed excellent electro-optic (EO) activity. These chromophores demonstrated high thermal stability and significantly higher EO coefficients than traditional single (N,N-diethyl)aniline NLO chromophores, suggesting their potential in advanced material devices (Yang, Xu, Liu, et al., 2014).
DNA-Binding and Antioxidant Activities
Wu et al. (2014) investigated silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives for their DNA-binding properties and antioxidant activities. These complexes demonstrated the ability to intercalate with DNA and exhibited strong potential as scavengers for hydroxyl and superoxide radicals in vitro, indicating their applicability in medicinal chemistry and biological research (Wu, Zhang, Chen, et al., 2014).
properties
IUPAC Name |
N,N-diethyl-4-(1H-indol-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-21(4-2)17-11-9-15(10-12-17)13-16-14-20-19-8-6-5-7-18(16)19/h5-12,14,20H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJMHGYEOLDHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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